molecular formula C6H7ClN2O B3359668 2-Chloro-3-methoxy-5-methylpyrazine CAS No. 870543-99-0

2-Chloro-3-methoxy-5-methylpyrazine

Cat. No. B3359668
CAS RN: 870543-99-0
M. Wt: 158.58 g/mol
InChI Key: ULSNSQROYHUFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-methoxy-5-methylpyrazine is a chemical compound with the molecular formula C6H7ClN2O . It is a derivative of pyrazine, a class of organic compounds with a six-membered ring containing two nitrogen atoms and four carbon atoms . The 2-methoxy-3-methyl derivative is used as a coffee aroma enhancing agent .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methoxy-5-methylpyrazine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chloro group at the 2nd position, a methoxy group at the 3rd position, and a methyl group at the 5th position .


Physical And Chemical Properties Analysis

2-Chloro-3-methoxy-5-methylpyrazine is a solid compound . It has a molecular weight of 128.56 g/mol . The compound has a density of 1.06 g/mL at 25 °C .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This means it is harmful if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-3-methoxy-5-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-4-3-8-5(7)6(9-4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSNSQROYHUFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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